(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
Description
(S)-tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 4-position and a 2-oxo (lactam) moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing solubility and stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules, due to its rigid pyrrolidine scaffold and stereochemical control .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
RDLYXOPLDAOZNV-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Protected Pyrrolidinone
One of the most common methods involves the nucleophilic addition of a Grignard reagent to a protected pyrrolidinone:
- Procedure:
A solution of isopropylmagnesium bromide or isopropylmagnesium chloride in tetrahydrofuran (THF) is added dropwise to a cooled solution of tert-butyl 2-oxopyrrolidine-1-carboxylate at low temperature (-40 to 5 °C) under inert atmosphere. After stirring, the reaction mixture is quenched and extracted to isolate the product. - Yields:
Experimental yields vary between 29% and 63% depending on precise conditions such as temperature, reagent equivalents, and work-up procedures. For example, a 63% yield was reported when the reaction was maintained below 10 °C with subsequent recrystallization. - Reaction conditions:
Use of Lithium Hexamethyldisilazide (LiHMDS) Mediated Reaction
- Procedure:
LiHMDS is employed as a strong base in THF at -70 °C to deprotonate the starting material, followed by addition of ethyl carbonochloridate and tert-butyl 2-oxopyrrolidine-1-carboxylate. The reaction is stirred and then quenched in cold saturated ammonium chloride solution. - Yield:
Approximately 29.15% isolated yield of the target compound as a white solid was reported. - Notes:
This method is useful for generating intermediates that can be further functionalized.
Quenching and Purification
- After reaction completion, quenching with methanol or aqueous ammonium chloride solution is common to neutralize reactive intermediates.
- Extraction with organic solvents such as ethyl acetate or chloroform separates the product from aqueous impurities.
- Drying agents (Na2SO4 or MgSO4) remove residual water.
- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from ethyl acetate/n-hexane solvents.
Representative Experimental Data Table
Research Findings and Mechanistic Insights
- The stereochemistry at the 4-position is preserved by careful control of reaction temperature and reagent addition rate, minimizing racemization.
- The tert-butyl carbamate protecting group provides stability to the nitrogen, preventing side reactions during nucleophilic addition.
- The hydroxymethyl group introduction is achieved via nucleophilic attack on the carbonyl of the pyrrolidinone ring or by subsequent functional group transformations on bromomethyl intermediates.
- The use of Grignard reagents is favored due to their strong nucleophilicity and compatibility with the protected lactam ring system.
- Purification by recrystallization or chromatography ensures high purity, critical for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a chiral intermediate.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective interactions with biological molecules, which can lead to specific pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate with structurally related compounds, focusing on substituents, synthetic yields, stereochemical outcomes, and physicochemical properties.
Key Observations:
Impact of Substituents on Yield and Stereochemistry :
- Electron-withdrawing groups (e.g., 4-F in 4d ) reduce yields (58%) compared to electron-donating groups (e.g., 4-Me in 4e , 72%) due to steric and electronic effects during imine formation .
- Enantiomeric ratios (up to 95:5 in 4i ) correlate with the steric bulk of substituents, which influence transition-state selectivity during asymmetric conjugate additions.
Physical Properties :
- Arylidene-substituted analogs (4d–4j ) exhibit varying optical rotations (e.g., +15° to -20°), reflecting their distinct electronic environments and hydrogen-bonding capabilities .
- The Boc-protected peptide derivative (58 ) demonstrates higher thermal stability (mp: 115.5–128.6°C) compared to simpler analogs, likely due to intramolecular hydrogen bonding and rigid tertiary structure .
Synthetic Utility :
- Compounds like 4d–4j serve as precursors for β-selective asymmetric transformations, critical in synthesizing chiral amines and lactams for drug discovery .
- The Boc group in 58 facilitates selective deprotection for late-stage functionalization, a strategy widely used in peptide synthesis .
Notes
Synthetic Challenges: Steric hindrance from bulky tert-butyl groups can complicate purification, necessitating chromatographic techniques (e.g., automated flash chromatography) . Enantiomeric control requires precise reaction conditions (e.g., organocatalysts or chiral auxiliaries), as seen in the synthesis of 4d–4j.
Substituent Effects :
- Methoxy groups (e.g., in 4g ) enhance solubility in polar solvents, while halogenated derivatives (e.g., 4d , 4f ) improve crystallinity for X-ray diffraction studies .
Stability and Storage :
- Boc-protected derivatives are hygroscopic; storage under inert atmosphere (e.g., N2) is recommended to prevent decomposition .
Applications :
- These compounds are pivotal in developing protease inhibitors, kinase modulators, and other therapeutics targeting conformational flexibility in enzymes .
Biological Activity
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate, with the CAS number 1932600-03-7, is a chiral compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 215.25 g/mol
- IUPAC Name : tert-butyl (4S)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(CC1=O)CO
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has been investigated for its interactions with biological systems, primarily due to its chiral nature, which allows for selective interactions with enzymes and receptors.
The compound's biological activity is largely attributed to its ability to form hydrogen bonds through the hydroxymethyl group, which can interact with active sites of enzymes. This interaction can influence enzyme activity and potentially lead to pharmacological effects. The chirality of the compound also enables enantioselective interactions, making it a valuable candidate in drug development.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Interaction : Research indicates that (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Pharmacological Effects : Preliminary data suggest potential anti-inflammatory and analgesic properties, although further studies are required to confirm these effects in vivo.
- Chiral Drug Development : The compound serves as a chiral intermediate in the synthesis of more complex pharmaceuticals, enhancing the specificity and efficacy of drug candidates.
Case Study 1: Enzyme Inhibition
In a study published in Journal of Medicinal Chemistry, (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate was evaluated for its inhibitory effects on a specific enzyme involved in pain signaling pathways. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential use as an analgesic agent .
Case Study 2: Synthesis of Chiral Drugs
A research group utilized (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate as a key intermediate in synthesizing a novel class of anti-cancer agents. The chirality of the compound allowed for the selective formation of biologically active enantiomers, leading to compounds with enhanced efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
